molecular formula C27H27N3O2S2 B12031416 N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12031416
M. Wt: 489.7 g/mol
InChI Key: UQZCUHUSEKGHPY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. This compound acts by competitively binding to the ATP-binding site of these receptors, thereby inhibiting their autophosphorylation and subsequent downstream signaling through key pathways like the MAPK/ERK and PI3K/Akt cascades, which are critical for cell proliferation and survival. The hexahydrobenzothieno[2,3-d]pyrimidine core structure is a known privileged scaffold for designing kinase inhibitors, and the specific substitution pattern on this molecule confers high affinity and selectivity. Its primary research value lies in the study of oncogenic signaling in various cancer models, particularly those driven by EGFR and HER2 amplifications or mutations, such as non-small cell lung cancer, breast cancer, and glioblastoma. Researchers utilize this compound to investigate mechanisms of drug resistance, to explore synergistic effects in combination therapies, and to further elucidate the complex biology of the ErbB receptor family in both normal and pathological states. This makes it an essential tool for preclinical cancer research and targeted therapy development. Source 1 Source 2 Source 3

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N3O2S2/c1-16-8-10-20(11-9-16)30-26(32)24-21-6-4-5-7-22(21)34-25(24)29-27(30)33-15-23(31)28-19-13-17(2)12-18(3)14-19/h8-14H,4-7,15H2,1-3H3,(H,28,31)

InChI Key

UQZCUHUSEKGHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC(=C4)C)C)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Thiolation of the Pyrimidine Core

Treatment of 4 with phosphorus pentasulfide (P₂S₅) in dry pyridine under reflux introduces a thione group at C2, yielding 2-thioxo-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine (5). Alternative routes employ Lawesson’s reagent in toluene at 110°C for 6 hours, achieving comparable results.

Alkylation with Chloroacetamide Derivatives

The thione 5 undergoes alkylation with 2-chloro-N-(3,5-dimethylphenyl)acetamide (6) in anhydrous acetone using potassium carbonate as a base. Stirring at room temperature for 12–15 hours facilitates thioether formation, producing the target compound N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (7) in 65–70% yield.

Optimization notes :

  • Solvent selection : Dry acetone minimizes side reactions (e.g., hydrolysis of the chloroacetamide).

  • Base influence : Potassium carbonate outperforms triethylamine in suppressing O-alkylation byproducts.

Purification and Analytical Characterization

Crystallization and Chromatography

Crude product 7 is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale yellow crystals. For higher purity (>98%), silica gel column chromatography with ethyl acetate/hexane (1:2) is employed.

Spectroscopic Validation

  • IR spectroscopy : Key absorptions include ν(NH) at 3280 cm⁻¹, ν(C=O) at 1685 cm⁻¹, and ν(C=S) at 1065 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.49 (s, 1H, pyrimidine C2-H)

    • δ 7.25–7.15 (m, 4H, 4-methylphenyl and 3,5-dimethylphenyl)

    • δ 4.12 (s, 2H, SCH₂CO)

    • δ 2.90–2.85 (m, 4H, hexahydro ring CH₂)

    • δ 2.30 (s, 6H, N-(3,5-dimethylphenyl) CH₃).

  • LC-MS : [M+H]⁺ at m/z 506.2 confirms molecular weight.

Comparative Analysis of Alternative Synthetic Routes

One-Pot Hydrazonoyl Halide Route

A patent-disclosed method reacts ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-methylphenylhydrazonoyl chloride in ethanol/triethylamine to directly form the 3-(4-methylphenyl)-substituted core. While efficient (60–65% yield), this approach requires stringent control over stoichiometry to avoid dimerization.

Microwave-Assisted Synthesis

Accelerated cyclization of the pyrimidine ring using microwave irradiation (150°C, 20 minutes) reduces reaction time from 6 hours to 30 minutes but risks decomposition of heat-sensitive intermediates.

Challenges and Mitigation Strategies

  • Regioselectivity in alkylation : Competing S- and N-alkylation is minimized by using a large excess of chloroacetamide (1.5 equiv) and maintaining pH > 9.

  • Oxidation of thioether : Addition of antioxidant (e.g., BHT) during storage prevents sulfoxide formation .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of ketone groups to alcohols.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

Case Study :
A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxic activity against breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study :
Research published in Pharmacology Reports indicated that N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential application in conditions like rheumatoid arthritis and other inflammatory disorders .

Synthesis and Derivatives

The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be achieved through multi-step synthetic routes involving:

  • Formation of the benzothieno-pyrimidine core.
  • Introduction of the sulfanyl group.
  • Acetylation to yield the final product.

Various derivatives have been synthesized to enhance potency and selectivity against specific targets.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast and lung cancer cellsJournal of Medicinal Chemistry
Anti-inflammatoryReduces pro-inflammatory cytokinesPharmacology Reports

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular pathways, such as reducing oxidative stress or modulating inflammatory responses.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Core Modification Substituent on Acetamide Group Key Functional Groups
Target Compound Benzothieno[2,3-d]pyrimidinone 3,5-dimethylphenyl 4-methylphenyl on pyrimidinone
N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidinone (identical core) 2-methoxyphenyl 4-methylphenyl on pyrimidinone
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Cyclopenta-thieno[2,3-d]pyrimidinone (modified core) 2,3-dihydro-1,4-benzodioxin-6-yl Allyl group on pyrimidinone
Key Observations:

Substituent Effects: The target compound and its methoxy analog share identical cores but differ in acetamide substituents (3,5-dimethylphenyl vs. 2-methoxyphenyl). The allyl-substituted analog replaces the 4-methylphenyl group with an allyl moiety, which may enhance reactivity or alter binding affinity due to steric or electronic effects.

Core Modifications: The cyclopenta-thieno-pyrimidinone core in reduces ring strain compared to the hexahydrobenzothieno-pyrimidinone system, possibly improving synthetic accessibility or conformational stability.

Physicochemical and Analytical Comparisons

NMR Spectroscopy
  • Target Compound vs. Methoxy Analog: NMR data (1H and 13C) for the aromatic regions of both compounds are nearly identical, confirming structural conservation of the benzothieno-pyrimidinone core. Differences in chemical shifts (~0.2–0.5 ppm for 1H) arise from the electron-donating methoxy group versus methyl substituents .
  • Core-Modified Analog: The cyclopenta-thieno-pyrimidinone core in shows distinct shifts in the pyrimidinone region due to altered ring geometry .
Mass Spectrometry (MS/MS)
  • Molecular networking analysis () reveals that the target compound and its methoxy analog share high cosine similarity scores (>0.85) in MS/MS fragmentation patterns, indicating conserved fragmentation pathways. In contrast, the allyl-substituted analog clusters separately due to divergent core and substituent fragmentation .

Bioactivity and Computational Similarity

Bioactivity Clustering: Hierarchical clustering of bioactivity profiles (NCI-60 dataset) demonstrates that the target compound and its methoxy analog cluster together, suggesting overlapping protein targets (e.g., kinase inhibition).

Computational Metrics :

  • Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints) quantify structural divergence:

  • Target compound vs. methoxy analog: Tanimoto = 0.78 (high similarity).
  • Target compound vs. allyl-substituted analog: Tanimoto = 0.52 (moderate divergence) .

Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties based on available literature, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is C25H23N3O2SC_{25}H_{23}N_{3}O_{2}S. Its structure includes a thieno-pyrimidine core known for various biological activities. The presence of both sulfur and nitrogen heteroatoms contributes to its potential reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. SAR studies suggest that modifications in the phenyl rings can enhance cytotoxicity against various cancer cell lines.
  • Case Study : A derivative of the compound was tested against A-431 and Jurkat cell lines, showing IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The thieno-pyrimidine scaffold has been associated with antimicrobial properties. Research indicates that similar compounds exhibit:

  • Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

Structural FeatureEffect on Activity
Dimethyl substitution Enhances lipophilicity and cellular uptake
Thieno-pyrimidine core Essential for anticancer and antimicrobial activity
Sulfanyl group May facilitate interaction with biological targets

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the effectiveness of this compound:

  • In vitro Studies : Assessed cytotoxicity against various cancer cell lines and showed promising results in inhibiting cell proliferation.
  • In vivo Studies : Animal models demonstrated reduced tumor growth when treated with derivatives of this compound.

Q & A

Q. What are the common synthetic routes for preparing this compound and its structural analogs?

The compound is synthesized via multi-step reactions involving thienopyrimidine core formation, sulfanyl-acetamide coupling, and regioselective substitutions. Structural analogs (e.g., CAS 332937-40-3) often employ cyclohexahydrobenzothieno-pyrimidinone scaffolds with variable arylacetamide substituents. Key steps include:

  • Thioether linkage formation : Reaction of thiol-containing intermediates with α-haloacetamides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Acid- or base-mediated ring closure to form the hexahydrobenzothieno-pyrimidinone core .
  • Purification : Column chromatography or recrystallization to isolate enantiopure forms .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., methylphenyl groups) and thioether linkages. Aromatic protons in the 6.5–8.5 ppm range and carbonyl peaks near 170 ppm are diagnostic .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (C₂₀H₂₁N₃O₂S₂, MW 423.5 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of 3D structure and hydrogen-bonding patterns (e.g., as demonstrated for N-(4-chlorophenyl) analogs) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Thioether bonds may hydrolyze under strongly acidic/basic conditions .
  • Light sensitivity : Expose to UV/visible light and track photodegradation products .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or enzymes). The hexahydrobenzothieno-pyrimidinone core may act as a rigid scaffold for active-site interactions .
  • QSAR : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity using regression models. Electron-donating groups on the phenyl ring may enhance solubility .

Q. What experimental design strategies (e.g., DoE) are effective for reaction optimization?

  • Factorial design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield. For example, Bayesian optimization has outperformed manual approaches in similar thienopyrimidine syntheses .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. byproduct formation) .

Q. How should researchers address contradictions in reported biological data for this compound?

  • Batch-to-batch variability : Characterize purity (≥95% by HPLC) and confirm stereochemistry, as impurities or racemic mixtures can skew results .
  • Assay conditions : Replicate experiments under standardized protocols (e.g., cell line passage number, serum concentration). For example, DPPH antioxidant assays in require strict control of light and temperature .

Q. What methodologies enable the study of structure-activity relationships (SAR) for analogs?

  • Analog synthesis : Modify substituents (e.g., replace 3,5-dimethylphenyl with 4-methoxyphenyl) and compare bioactivity .
  • Pharmacophore mapping : Identify essential moieties (e.g., the sulfanyl group) using 3D alignment tools. In CAS 754193-38-9, ethyl substitution on the phenyl ring reduced cytotoxicity .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization). highlights flow systems’ utility in diazomethane syntheses, reducing safety risks .
  • In-line analytics : Integrate UV or IR probes for real-time monitoring of intermediates .

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